4-Bromo-1-(bromomethyl)-2-chlorobenzene
Overview
Description
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is structurally related to other di-substituted benzene derivatives, such as 1-bromo-4-chlorobenzene and 2-bromo-1,4-dichlorobenzene, which have been studied for their vibrational spectroscopic properties and molecular structure .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, elimination, and substitution reactions. For instance, a related compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was synthesized through elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . Although the exact synthesis route for 4-Bromo-1-(bromomethyl)-2-chlorobenzene is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular geometry of 2-bromo-1,4-dichlorobenzene was determined using DFT calculations, revealing a higher electronic density due to the presence of halogen atoms . Similarly, the structure of 1-bromo-4-chlorobenzene was investigated using both experimental and theoretical methods, providing insights into the impact of di-substituted halogens on the benzene molecule . These studies suggest that 4-Bromo-1-(bromomethyl)-2-chlorobenzene would also exhibit unique structural features influenced by its halogen substituents.
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, including dissociative electron attachment (DEA). For example, DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene results in the formation of Cl- and Br- fragment anions, with the ion yields showing a pronounced temperature effect . This indicates that 4-Bromo-1-(bromomethyl)-2-chlorobenzene could also undergo DEA, leading to the formation of halide ions under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The vibrational spectroscopic study of 1-bromo-4-chlorobenzene provided information on its IR intensities, Raman activities, and frequency estimation analyses, which are essential for understanding the compound's behavior under different conditions . Additionally, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed to determine their crystal structures, indicating that the presence of halogen atoms significantly affects the crystalline state and reactivity . These findings can be extrapolated to predict the properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, such as its solubility, reactivity, and potential applications in materials science.
Scientific Research Applications
Synthesis of CCR5 Antagonists
4-Bromo-1-(bromomethyl)-2-chlorobenzene has been used in the synthesis of novel non-peptide CCR5 antagonists. This chemical serves as an intermediate in the synthesis process. These compounds have shown certain bioactivities, including acting as CCR5 antagonists with significant inhibitory concentration levels (Cheng De-ju, 2015).
Characterization and Structural Analysis
The compound has been instrumental in the preparation and characterization of various benzamide derivatives. These studies often include structural analysis using techniques like NMR, IR, and MS, providing valuable insights into the molecular structures and properties of these compounds (H. Bi, 2014).
Crystal Structure Studies
It's also used in the study of crystal structures. For example, solvates of related compounds have been analyzed to understand their crystal structures, which can differ significantly depending on the crystalline environment. This research contributes to the broader understanding of molecular interactions and conformations in different states (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
Spectroscopy and Computational Studies
In spectroscopy and computational studies, this compound is used to understand molecular structures and vibrational methods. These studies contribute to the field of molecular spectroscopy and theoretical chemistry, providing deeper insights into the behaviors and properties of various compounds (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).
Vapour Pressure Data Assessment
Research on 4-Bromo-1-(bromomethyl)-2-chlorobenzene includes assessing its vapor pressure data. This kind of study is crucial for understanding the thermodynamic properties of substances and can be applied in various scientific and industrial fields (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPSDTOQOSPYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620008 | |
Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
CAS RN |
89720-77-4 | |
Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(bromomethyl)-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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